molecular formula C21H23FN2S B12891901 N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-45-9

N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine

Cat. No.: B12891901
CAS No.: 89707-45-9
M. Wt: 354.5 g/mol
InChI Key: IXRPDSKJGRETDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine is a specialized small molecule research compound designed as a potent and potentially selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway is a critical regulator of actomyosin contractility, influencing fundamental cellular processes such as morphology, motility, and adhesion [https://www.nature.com/articles/nrm2120]. Researchers utilize this compound to probe the complex roles of ROCK in various physiological and pathological contexts. Its primary research applications include the investigation of cardiovascular dynamics, where ROCK inhibition is known to mediate vascular smooth muscle relaxation and endothelial function, providing insights into hypertension and pulmonary arterial hypertension [https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.116.305308]. In neuroscience, it serves as a key tool for studying neurite outgrowth, growth cone collapse, and axonal regeneration following injury, given the pathway's role in cytoskeletal reorganization in neuronal cells [https://www.jneurosci.org/content/26/20/5390.long]. Furthermore, due to the involvement of ROCK in cancer cell invasion and metastasis, this compound is valuable for in vitro studies aimed at understanding the mechanisms of tumor progression and evaluating potential anti-metastatic strategies [https://aacrjournals.org/cancerres/article/69/22/8742/530748/The-Rho-Rho-Kinase-Pathway-Implications-for-Malignant]. The structural motif of the isoquinoline core, optimized with a 2-fluorophenyl substituent and a thioether-linked amine side chain, is engineered for enhanced membrane permeability and target engagement, making it a critical reagent for dissecting cytoskeletal dynamics and signal transduction in a research setting.

Properties

CAS No.

89707-45-9

Molecular Formula

C21H23FN2S

Molecular Weight

354.5 g/mol

IUPAC Name

N,N-diethyl-2-[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanylethanamine

InChI

InChI=1S/C21H23FN2S/c1-3-24(4-2)13-14-25-20-15-16-9-5-6-10-17(16)21(23-20)18-11-7-8-12-19(18)22/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

IXRPDSKJGRETDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core structure. This can be achieved through various methods, including the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.

    Thioether Formation: The thioether linkage is formed by reacting the isoquinoline derivative with an appropriate thiol reagent under basic conditions.

    N,N-Diethylation: The final step involves the diethylation of the amine group using diethyl sulfate or a similar alkylating agent.

Industrial Production Methods

Industrial production of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the isoquinoline core.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((1-(2-fluorophenyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group and thioether linkage contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Differences

The compound distinguishes itself from analogs through its isoquinoline core, whereas most related compounds (e.g., isotonitazene, flunitazene) feature a benzimidazole backbone . Key differences include:

  • Isoquinoline vs. Benzimidazole: Isoquinoline’s fused benzene-pyridine ring may confer distinct electronic and steric properties compared to benzimidazole’s fused benzene-imidazole system.
  • Substituent positioning: The 2-fluorophenyl group on isoquinoline contrasts with para-substituted fluorophenyl or alkoxybenzyl groups in benzimidazole analogs .

Pharmacological and Chemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity Legal Status
Target Compound Isoquinoline 1-(2-fluorophenyl), 3-sulfanyl linker ~375 (estimated) Hypothetical μ-opioid agonist Not explicitly regulated
Isotonitazene Benzimidazole 4-isopropoxybenzyl, 5-nitro 395.43 High μ-opioid potency (EC₅₀ ~0.6 nM) Controlled (Schedule I)
Flunitazene Benzimidazole 4-fluorobenzyl, 5-nitro 381.40 Moderate opioid activity Controlled (Schedule I)
Etazene (Desnitroetonitazene) Benzimidazole 4-ethoxybenzyl 353.44 Reduced potency vs. nitro analogs Emerging regulatory scrutiny

Key Findings :

  • Nitro groups (e.g., in isotonitazene) correlate with enhanced opioid receptor affinity . The absence of a nitro group in the target compound may reduce potency.
  • Sulfanyl vs. Alkyl linkers : The sulfanyl group in the target compound could improve metabolic stability compared to ester or ether linkers in other NPS .

Biological Activity

N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H23_{23}FN2_2S. The compound features a diethylamine group, a sulfanyl linkage, and an isoquinoline moiety with a fluorophenyl substituent. This unique structural combination contributes to its biological properties, enhancing lipophilicity and potential interaction with various biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Anticancer Properties : Compounds containing isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of the fluorophenyl group may enhance these effects by improving binding affinities to cancer-related targets.
  • Antimicrobial Activity : Similar sulfanyl amines have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties as well.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structure Features Biological Activity
1-(2-Fluorophenyl)-isoquinolineIsoquinoline core with fluorophenyl substituentAnticancer properties
N,N-DiethylbenzamideSimilar amine structure without sulfurAnalgesic effects
2-Amino-thiazole derivativesContains sulfur and nitrogen heterocyclesAntimicrobial activity

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the sulfanyl group suggests potential interactions with thiol-containing proteins or enzymes, which play critical roles in cellular signaling and metabolism.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Research : A study examining isoquinoline derivatives found that modifications at the 2-position significantly enhanced cytotoxicity against various cancer cell lines. The presence of fluorinated groups was particularly noted for improving selectivity towards tumor cells while sparing normal cells .
  • Antimicrobial Studies : Research on sulfanyl amines indicated their effectiveness against Gram-positive and Gram-negative bacteria. These findings suggest that this compound may also exhibit similar antimicrobial properties, warranting further exploration in this area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.